molecular formula C22H22FNO4S2 B2518910 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide CAS No. 946298-23-3

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2518910
CAS No.: 946298-23-3
M. Wt: 447.54
InChI Key: RCAPWOUZGQVZFE-UHFFFAOYSA-N
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Description

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C22H22FNO4S2 and its molecular weight is 447.54. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity in Cancer Research

The compound has been investigated for its potential in cancer treatment, particularly through the synthesis of novel sulfonamide derivatives. These derivatives have shown promising in vitro anticancer activity against breast and colon cancer cell lines, highlighting the compound's role in developing new chemotherapeutic agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Immunomodulatory Effects

Research into the immunomodulatory effects of related compounds, such as N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has shown significant potential in modifying the reactivity of lymphoid cell populations affected by tumor growth. These findings suggest the compound's utility in enhancing the immune response to tumors, potentially offering a novel approach to cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes from pyrazole-acetamide derivatives has been explored, with these complexes displaying significant antioxidant activity. This research indicates the compound's utility in developing new antioxidant agents, which could have implications for treating oxidative stress-related diseases (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Nootropic Analysis and Cognitive Enhancement

Investigations into the thermal degradation of nootropic compounds, including related sulfonamide derivatives, have highlighted the potential for cognitive enhancement. This research is crucial for understanding the stability and efficacy of such compounds when used as cognitive enhancers (Dowling, Kavanagh, Talbot, O'Brien, Hessman, McLaughlin, Twamley, & Brandt, 2017).

Glutaminase Inhibition for Cancer Therapy

The design and synthesis of BPTES analogs as glutaminase inhibitors have been studied, with some analogs showing potent inhibitory activity against kidney-type glutaminase. This is significant for cancer therapy, as glutaminase inhibition can attenuate the growth of cancer cells, offering a potential therapeutic pathway (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO4S2/c1-15-5-7-17(8-6-15)28-14-22(25)24-13-21(20-4-3-11-29-20)30(26,27)18-9-10-19(23)16(2)12-18/h3-12,21H,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAPWOUZGQVZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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